![molecular formula C6H4ClN3 B1400781 4-Chlor-7H-Pyrrolo[2,3-c]pyridazin CAS No. 1269823-02-0](/img/structure/B1400781.png)

4-Chlor-7H-Pyrrolo[2,3-c]pyridazin

Übersicht

Beschreibung

4-chloro-7H-pyrrolo[2,3-c]pyridazine is a chemical compound with the molecular formula C6H4ClN3 . It is a versatile compound with diverse properties and is used as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .

Synthesis Analysis

The synthesis of 4-chloro-7H-pyrrolo[2,3-c]pyridazine has been described in several studies . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

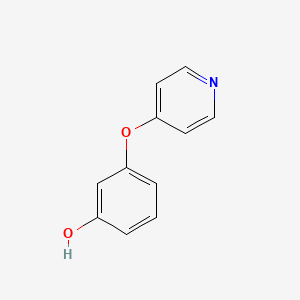

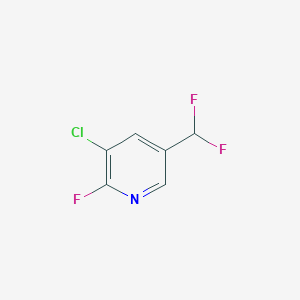

The molecular structure of 4-chloro-7H-pyrrolo[2,3-c]pyridazine consists of a pyrrolopyridazine core with a chlorine atom at the 4-position . The molecular weight of this compound is 153.57 g/mol .Chemical Reactions Analysis

4-chloro-7H-pyrrolo[2,3-c]pyridazine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis

4-chloro-7H-pyrrolo[2,3-c]pyridazine appears as a white crystalline solid . Its melting point range is approximately 214-217 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Wissenschaftliche Forschungsanwendungen

Pharmazeutisches Zwischenprodukt

Diese Verbindung wird als Zwischenprodukt in der pharmazeutischen Synthese verwendet, insbesondere bei der Herstellung von Kinaseinhibitoren, die zur Behandlung von Krankheiten eingesetzt werden. Diese Inhibitoren spielen eine wichtige Rolle bei der gezielten Ansteuerung von Signalwegen, die an Krebs und anderen Krankheiten beteiligt sind .

Antikrebsmittel

Derivate von 4-Chlor-7H-Pyrrolo[2,3-c]pyridazin haben sich als potenzielle Antikrebsmittel erwiesen. Sie werden auf ihre Wirksamkeit bei der Hemmung des Wachstums von Krebszellen und Tumoren untersucht .

Antivirelle Anwendungen

Forschungen zeigen, dass diese Verbindung möglicherweise auch antivirale Eigenschaften besitzt, was sie zu einem Kandidaten für die Entwicklung von Behandlungen gegen Virusinfektionen macht .

Entzündungshemmende Behandlungen

Die entzündungshemmenden Eigenschaften dieser Verbindung werden zur Behandlung von entzündlichen Erkrankungen untersucht, was zu neuen therapeutischen Interventionen bei Erkrankungen wie Arthritis führen könnte .

Behandlung von rheumatoider Arthritis

Es dient als Zwischenprodukt für die Herstellung von Tofacitinib, einem Medikament zur Behandlung von Erwachsenen mit mittelschwerer bis schwerer rheumatoider Arthritis, die nicht ausreichend auf Methotrexat angesprochen haben oder es nicht vertragen .

Organische Synthese

Für this compound wurde ein verbessertes Syntheseverfahren entwickelt, das sich für die Synthese dieses Bausteins für weitere chemische Anwendungen eignet .

Struktur-Wirkungs-Beziehungsstudien (SAR-Studien)

Die Verbindung wird in SAR-Studien verwendet, um die Beziehung zwischen der chemischen Struktur und der biologischen Aktivität zu verstehen, was entscheidend für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen ist .

Wirkmechanismus

Target of Action

The primary target of 4-chloro-7H-pyrrolo[2,3-c]pyridazine is the 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a crucial target in cancer therapy . PDK1 plays a significant role in cell growth and survival, making it a critical target for cancer treatment .

Mode of Action

4-chloro-7H-pyrrolo[2,3-c]pyridazine interacts with its target, PDK1, by inhibiting its activity . This inhibition disrupts the normal functioning of PDK1, leading to changes in cell growth and survival .

Biochemical Pathways

The inhibition of PDK1 by 4-chloro-7H-pyrrolo[2,3-c]pyridazine affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to the death of cancer cells .

Pharmacokinetics

These properties impact the bioavailability of the compound, affecting its efficacy in the body .

Result of Action

The molecular and cellular effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine’s action include the inhibition of PDK1, disruption of the PI3K/AKT/mTOR pathway, and potential death of cancer cells . These effects contribute to its potential use as a cancer therapeutic .

Zukünftige Richtungen

The unique properties of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine make it a versatile compound with potential applications in various fields, such as organic synthesis and drug discovery . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Biochemische Analyse

Biochemical Properties

4-chloro-7H-pyrrolo[2,3-c]pyridazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as α-amylase, which is involved in the breakdown of starch into glucose . By inhibiting α-amylase, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can modulate glucose levels in the body, making it a potential candidate for the treatment of diabetes. Additionally, this compound has been found to interact with other biomolecules, such as receptors and transporters, influencing various biochemical pathways.

Cellular Effects

The effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can modulate the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses . By affecting this pathway, the compound can alter gene expression and cellular functions, potentially leading to therapeutic applications in cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of action of 4-chloro-7H-pyrrolo[2,3-c]pyridazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to the active sites of enzymes, such as α-amylase, leading to their inhibition . Additionally, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can interact with receptors and transporters, modulating their activity and influencing downstream signaling pathways. These interactions result in changes in gene expression and cellular functions, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4-chloro-7H-pyrrolo[2,3-c]pyridazine can lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can exhibit toxic or adverse effects, such as liver damage and alterations in metabolic activity. These dosage effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

4-chloro-7H-pyrrolo[2,3-c]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit α-amylase, affecting the breakdown of starch into glucose . Additionally, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can modulate other metabolic pathways, such as those involved in lipid metabolism and energy production. These interactions highlight the compound’s potential as a therapeutic agent for metabolic disorders.

Transport and Distribution

The transport and distribution of 4-chloro-7H-pyrrolo[2,3-c]pyridazine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to different cellular compartments . The localization and accumulation of 4-chloro-7H-pyrrolo[2,3-c]pyridazine within cells can influence its activity and function, making it important to understand its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of 4-chloro-7H-pyrrolo[2,3-c]pyridazine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 4-chloro-7H-pyrrolo[2,3-c]pyridazine may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

4-chloro-7H-pyrrolo[2,3-c]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLNONQYWSGQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)

![1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine](/img/structure/B1400701.png)

![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)

![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)